Diofenolan

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.63e-05 m. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

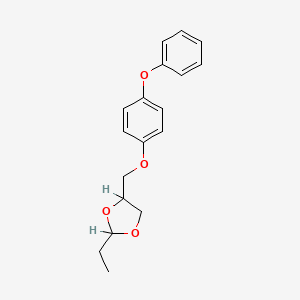

IUPAC Name |

2-ethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-2-18-20-13-17(22-18)12-19-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOOQPFIGYHZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041884 | |

| Record name | Diofenolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63837-33-2 | |

| Record name | Diofenolan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063837332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diofenolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diofenolan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOFENOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4809GWT7HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Diofenolan in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diofenolan

This compound, with the chemical formula 2-ethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane, is a potent insect growth regulator (IGR).[1] As a third-generation insecticide, it offers a more targeted and environmentally conscious approach to pest management compared to traditional broad-spectrum neurotoxic insecticides.[1] this compound functions as a juvenile hormone (JH) analogue, also known as a juvenoid.[1][2] By mimicking the action of the endogenous juvenile hormone, this compound disrupts the intricate hormonal balance that governs insect development, metamorphosis, and reproduction, leading to significant, often lethal, physiological and morphological abnormalities.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in insects, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved.

Core Mechanism of Action: The Juvenile Hormone Signaling Pathway

The primary mode of action of this compound is the disruption of the juvenile hormone (JH) signaling pathway.[1] In a healthy insect, JH titers are tightly regulated to control developmental transitions. High levels of JH during larval stages maintain the juvenile state, preventing metamorphosis, while a decline in JH levels is necessary for the transition to the pupal and adult stages. In adult insects, JH plays a crucial role in regulating reproductive processes, including vitellogenesis (yolk protein synthesis).[1][3]

This compound, as a JH mimic, acts as an agonist of the juvenile hormone receptor (JHR).[2] The JHR is an intracellular receptor complex composed of two bHLH-PAS family proteins: Methoprene-tolerant (Met) and Taiman (Tai), also known as Steroid Receptor Coactivator (SRC).[4]

The activation of the JH signaling pathway by this compound can be summarized as follows:

-

Receptor Dimerization: The binding of this compound to Met induces a conformational change in the Met protein. This change facilitates the dissociation of Met homodimers and promotes the formation of a heterodimer with its partner protein, Tai.[5]

-

DNA Binding and Transcriptional Activation: The newly formed Met-Tai heterodimer translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes.[5][7]

-

Gene Expression Modulation: The binding of the Met-Tai complex to JHREs initiates the transcription of downstream genes that are normally regulated by JH.[5]

Downstream Effects of JH Receptor Activation by this compound

The inappropriate activation of the JH signaling pathway by this compound leads to the untimely expression of JH-responsive genes, which are the root cause of the observed physiological and developmental defects.

Upregulation of Krüppel-homolog 1 (Kr-h1)

One of the primary and most critical downstream targets of the JH receptor is the Krüppel-homolog 1 (Kr-h1) gene.[8][9] Kr-h1 is a zinc finger transcription factor that acts as a key mediator of JH's anti-metamorphic action.[8] When JH (or a mimic like this compound) is present, the activated Met-Tai complex induces the expression of Kr-h1.[8] Kr-h1 then acts as a repressor of genes that are essential for metamorphosis, such as Broad-Complex (Br-C) and Ecdysone-induced protein 93F (E93).[10] By maintaining high levels of Kr-h1 at a developmental stage when it should be low, this compound effectively blocks the initiation of pupation and adult development, leading to prolonged larval stages, the formation of non-viable intermediates, and ultimately, death.[8]

Disruption of Vitellogenesis

In adult female insects, JH is a key regulator of vitellogenesis, the process of yolk protein synthesis and uptake by developing oocytes.[3] While JH is necessary for normal reproduction, the presence of a potent JH mimic like this compound can disrupt this process. Studies have shown that this compound treatment leads to severe morphological alterations in the ovaries and ovarioles, ultimately reducing fecundity (the number of eggs laid) and the hatchability of those eggs.[1] This disruption is likely due to the dysregulation of vitellogenin gene expression and uptake, as well as degenerative effects on the corpora allata, the glands responsible for endogenous JH production.[1]

Interaction with the Ecdysone (B1671078) Signaling Pathway

The developmental processes in insects are orchestrated by the interplay between JH and the molting hormone, 20-hydroxyecdysone (B1671079) (20E). While this compound primarily targets the JH pathway, there is evidence of cross-talk with the ecdysone signaling pathway.[2] The repression of metamorphosis-inducing genes like Br-C and E93 by Kr-h1 is a direct consequence of this cross-talk.[10] Furthermore, some studies have shown that this compound exposure can lead to the modulation of several genes involved in the ecdysone receptor signaling pathway, suggesting a broader impact on insect endocrinology than just the JH pathway alone.[2]

Effects on Insect Physiology and Development

The molecular disruptions caused by this compound manifest as a range of severe physiological and developmental effects, including:

-

Prolongation of Immature Stages: Larval and pupal durations are significantly extended.

-

Inhibition of Metamorphosis: The transition from larva to pupa and from pupa to adult is blocked, resulting in the formation of non-viable larval-pupal or pupal-adult intermediates.

-

Morphological Deformities: Treated insects often exhibit malformed cuticles, wings, and appendages.

-

Reproductive Failure: In adult females, this compound causes a significant reduction in fecundity and egg viability.[1] It also leads to the degeneration of the corpora allata.[1]

-

Metabolic Disruption: this compound has been shown to affect the metabolism of carbohydrates, proteins, and lipids in insects.

-

Enzymatic Alterations: The activity of key enzymes such as acetylcholinesterase (AChE) and glutathione-S-transferase (GST) can be altered, although the direct linkage of these effects to the primary mode of action is still under investigation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various insect species as reported in the literature.

Table 1: Lethal and Inhibitory Concentrations of this compound

| Insect Species | Developmental Stage | Parameter | Value | Reference |

| Spodoptera litura | 24-hour old 5th instar larvae | IC50 (Adult Emergence) | 0.82 µg/µl | [11] |

| Spodoptera litura | 48-hour old 5th instar larvae | IC50 (Adult Emergence) | 1.23 µg/µl | [11] |

| Pectinophora gossypiella | Newly hatched larvae | LC50 | 0.028 ppm | |

| Pectinophora gossypiella | Full grown larvae | LC50 | 0.036 ppm |

Table 2: Effects of this compound on Fecundity in Musca domestica

| This compound Concentration (µg/µL) | Average Number of Eggs Laid (± SD) | Fecundity Inhibition (%) | Reference |

| 0 (Control) | 530.0 ± 29.4 | 0 | [1] |

| 5 | 362.5 ± 26.3 | ~32 | [1] |

| 25 | 180.0 ± 31.6 | ~66 | [1] |

| 50 | 160.0 ± 21.6 | ~70 | [1] |

| 75 | 150.0 ± 20.0 | ~72 | [1] |

Detailed Experimental Protocols

Topical Application of this compound for Developmental Studies

This protocol is adapted from studies on Spodoptera litura.

-

Preparation of this compound Solutions: Prepare stock solutions of this compound in a suitable solvent such as acetone. Serial dilutions are then made to obtain the desired sublethal concentrations (e.g., 1, 2, and 4 µg/µl).

-

Insect Handling: Select penultimate instar larvae of a specific age (e.g., 0, 24, or 48-hours old) from a synchronized colony.

-

Application: Using a microliter syringe, apply a precise volume (e.g., 1 µl) of the this compound solution topically to the dorsal side of the last three abdominal tergites of each larva. A control group should be treated with the solvent alone.

-

Rearing and Observation: After treatment, transfer the larvae to individual containers with a sufficient supply of fresh diet. Maintain the insects under controlled conditions of temperature, humidity, and photoperiod.

-

Data Collection: Monitor the larvae daily and record the duration of larval and pupal stages, larval and pupal mortality, the formation of any developmental intermediates, and the percentage of successful adult emergence.

Acetylcholinesterase (AChE) Activity Assay in Insect Tissue Homogenates

This protocol is based on the Ellman method and is adapted for insect tissues.

-

Tissue Homogenization: Dissect the desired tissue (e.g., head, thorax) from control and this compound-treated insects on ice. Homogenize the tissue in ice-cold 0.1 M phosphate (B84403) buffer (pH 8.0). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.

-

Reaction Mixture Preparation: In a 96-well microplate, add the following to each well:

-

50 µL of the cleared tissue homogenate (sample). For the blank, add 50 µL of the phosphate buffer.

-

50 µL of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.

-

-

Initiation of Reaction: Add 50 µL of acetylthiocholine (B1193921) iodide (ATCI) substrate solution to each well to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

-

Calculation of AChE Activity: Calculate the rate of change in absorbance (ΔOD/min). The AChE activity is proportional to this rate and can be calculated using the molar extinction coefficient of the yellow product formed.

Glutathione-S-Transferase (GST) Activity Assay in Insect Tissue Homogenates

This protocol is adapted for the colorimetric measurement of GST activity in insect tissues.

-

Tissue Homogenization: Prepare tissue homogenates as described in the AChE assay protocol (Section 7.2, step 1), using an appropriate lysis buffer.

-

Reaction Mixture Preparation: In a UV-transparent 96-well plate, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 66 mM, pH 7.0)

-

Reduced glutathione (B108866) (GSH) solution (e.g., 50 mM)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 30 mM)

-

-

Initiation of Reaction: Add a specific volume of the cleared tissue homogenate (e.g., 35 µL) to the reaction mixture in each well.

-

Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader in kinetic mode.

-

Calculation of GST Activity: Calculate the rate of change in absorbance (ΔOD/min). The GST activity is proportional to this rate and can be calculated using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate formed.

Juvenile Hormone Receptor Binding Assay (Yeast Two-Hybrid System)

This protocol provides a framework for a yeast two-hybrid (Y2H) assay to screen for compounds that interact with the JH receptor complex.

-

Vector Construction:

-

Clone the cDNA of the insect's Met gene into a "bait" vector (e.g., containing the GAL4 DNA-binding domain).

-

Clone the cDNA of the insect's Tai gene into a "prey" vector (e.g., containing the GAL4 activation domain).

-

-

Yeast Transformation: Co-transform a suitable yeast reporter strain with both the bait and prey plasmids. The reporter strain contains a reporter gene (e.g., lacZ or HIS3) under the control of a GAL4-responsive promoter.

-

Screening:

-

Grow the transformed yeast in a selective medium.

-

In a 96-well plate format, expose the yeast cells to various concentrations of this compound.

-

Include positive controls (known JH agonists) and negative controls (solvent alone).

-

-

Detection of Interaction:

-

If a lacZ reporter is used, perform a β-galactosidase assay. A blue color indicates a positive interaction.

-

If a HIS3 reporter is used, assess growth on a histidine-deficient medium. Growth indicates a positive interaction.

-

-

Quantification: The strength of the interaction can be quantified by measuring the β-galactosidase activity spectrophotometrically.

Conclusion

This compound's efficacy as an insect growth regulator stems from its potent activity as a juvenile hormone mimic. By binding to and activating the juvenile hormone receptor, Met, this compound triggers a cascade of downstream gene expression that inappropriately maintains the insect in a juvenile state. This disruption of the delicate hormonal balance between juvenile hormone and ecdysone leads to a failure in metamorphosis and reproduction, ultimately resulting in the death of the insect or the prevention of its propagation. The detailed understanding of this mechanism of action, as outlined in this guide, is crucial for the strategic development of novel and sustainable pest management strategies. Further research to elucidate the specific binding kinetics of this compound to the JH receptor and to fully map its metabolic pathways in various insect species will provide even greater insights for the development of next-generation IGRs.

Disclaimer: The experimental protocols provided are intended as a general guide and may require optimization for specific insect species and laboratory conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound induces male offspring production through binding to the juvenile hormone receptor in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulatory Mechanisms of Vitellogenesis in Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unique peptidic agonists of a juvenile hormone receptor with species-specific effects on insect development and reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene‐tolerant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Krüppel homolog 1, an early juvenile hormone-response gene downstream of Methoprene-tolerant, mediates its anti-metamorphic action in the red flour beetle Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Kr-h1, a Cornerstone Gene in Insect Life History [frontiersin.org]

- 10. preprints.org [preprints.org]

- 11. scholarship.richmond.edu [scholarship.richmond.edu]

Diofenolan as a Juvenile Hormone Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diofenolan is a synthetic insecticide classified as a juvenile hormone analog (JHA). It functions by mimicking the action of endogenous juvenile hormone (JH) in insects, thereby disrupting normal development, metamorphosis, and reproduction. This technical guide provides an in-depth analysis of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Juvenile hormones (JHs) are a group of sesquiterpenoid hormones in insects that regulate a wide array of physiological processes, including molting, metamorphosis, and reproduction. The precise titer of JH is critical for the correct timing of these events. High levels of JH during larval stages maintain the juvenile state, while a decline in JH titer is necessary for the initiation of metamorphosis. Synthetic molecules that mimic the action of JH, known as juvenile hormone analogs (JHAs), have been developed as effective insect growth regulators (IGRs).

This compound is a JHA that has demonstrated efficacy against various insect pests. Its mechanism of action involves binding to the juvenile hormone receptor complex, leading to the inappropriate activation of JH-responsive genes. This disruption of the endocrine system can result in developmental arrest, sterility, and ultimately, mortality of the target insect. This guide will delve into the technical details of this compound's function as a JHA.

Mechanism of Action

This compound, as a juvenile hormone mimic, exerts its effects by hijacking the endogenous JH signaling pathway. The key steps in this pathway are as follows:

-

Binding to the Juvenile Hormone Receptor: The intracellular receptor for JH is a heterodimer of two bHLH-PAS domain proteins: Methoprene-tolerant (Met) and Taiman (Tai), also known as Steroid Receptor Coactivator (SRC)[1]. This compound, due to its structural similarity to JH, binds to the ligand-binding domain of the Met protein.

-

Activation of the Receptor Complex: Upon ligand binding, the Met-Tai heterodimer undergoes a conformational change, becoming an active transcription factor complex.

-

Gene Regulation: The activated receptor complex translocates to the nucleus and binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes.

-

Disruption of Development: This binding event leads to the altered transcription of early JH-responsive genes, such as Krüppel homolog 1 (Kr-h1) and Hairy[2][3][4][5][6]. The inappropriate expression of these genes disrupts the normal developmental cascade, preventing the insect from successfully completing metamorphosis or reproduction.

Quantitative Data

The biological activity of this compound has been quantified in various studies. The following tables summarize key findings on its effects on fecundity and offspring sex determination.

Table 1: Effect of this compound on the Fecundity of Musca domestica

| This compound Concentration (µg/µL) | Mean Number of Eggs Laid (per 10 females over 10 days) | Fecundity Decrease (%) |

| 0 (Control) | 850 | 0 |

| 5 | 578 | ~32 |

| 25 | 289 | ~66 |

| 50 | 255 | ~70 |

| 75 | 238 | ~72 |

Data adapted from a study on the topical application of this compound to adult female house flies[7].

Table 2: Induction of Male Offspring in Daphnia magna by this compound

| This compound Concentration | Observation |

| low ng/L to µg/L | Potent induction of male offspring |

Finding from a study demonstrating the strong juvenile hormone activity of this compound in Daphnia magna[8].

Experimental Protocols

This section provides generalized methodologies for key experiments used to evaluate the activity of this compound as a juvenile hormone analog.

Topical Application Bioassay for Fecundity Assessment in Musca domestica

This protocol is a generalized procedure for assessing the impact of a topically applied JHA on insect fecundity.

-

Insect Rearing: Maintain a colony of Musca domestica under controlled conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle). Provide larvae with a standard diet and adults with a sugar and milk solution.

-

Preparation of this compound Solutions: Prepare serial dilutions of this compound in a suitable solvent, such as acetone, to achieve the desired concentrations (e.g., 5, 25, 50, and 75 µg/µL)[7]. A solvent-only solution serves as the control.

-

Topical Application: Anesthetize 1-day-old adult female flies using CO2 or by chilling. Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the this compound solution or control solution to the dorsal thorax of each fly[7].

-

Mating and Oviposition: Place treated females with untreated males in cages with appropriate food and an oviposition substrate.

-

Data Collection: Collect and count the number of eggs laid by each group of females daily for a specified period (e.g., 10 days)[7].

-

Analysis: Calculate the average number of eggs per female for each treatment group and compare it to the control group to determine the percentage decrease in fecundity.

Yeast Two-Hybrid (Y2H) Assay for Receptor-Ligand Interaction

The Y2H system is a powerful molecular biology technique used to identify and characterize protein-protein interactions. In the context of this compound, it can be adapted to demonstrate its binding to the juvenile hormone receptor.

-

Plasmid Construction:

-

Clone the full-length coding sequence of the Met gene into a "bait" plasmid (e.g., containing the GAL4 DNA-binding domain).

-

Clone the full-length coding sequence of the Tai (SRC) gene into a "prey" plasmid (e.g., containing the GAL4 activation domain).

-

-

Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids. Select for transformed yeast on appropriate selection media (e.g., SD/-Leu/-Trp).

-

Interaction Assay:

-

Grow the co-transformed yeast in liquid culture.

-

Aliquot the yeast culture into a 96-well plate.

-

Add this compound at various concentrations to the wells. A known JH or another JHA can be used as a positive control, and a solvent-only treatment as a negative control.

-

Incubate the yeast to allow for protein interaction and activation of a reporter gene (e.g., lacZ, which encodes β-galactosidase).

-

-

Quantification of Interaction:

-

Lyse the yeast cells and perform a β-galactosidase activity assay using a colorimetric substrate (e.g., ONPG) or a fluorescent substrate.

-

Measure the absorbance or fluorescence to quantify the strength of the interaction at different this compound concentrations. An increase in signal compared to the negative control indicates that this compound facilitates the interaction between Met and Tai.

-

Transcriptome Analysis (RNA-Seq) of this compound-Treated Organisms

RNA-Seq is a high-throughput sequencing method used to analyze the entire transcriptome of an organism. This can reveal the global gene expression changes induced by this compound. The following is a generalized workflow for an RNA-Seq experiment with Daphnia magna.

-

Exposure: Expose Daphnia magna to a specific concentration of this compound (e.g., 10 ng/L) and a control (solvent only) for a defined period[8].

-

RNA Extraction: Isolate total RNA from whole organisms or specific tissues using a suitable RNA extraction kit. Assess the quality and quantity of the extracted RNA.

-

Library Preparation:

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Mapping: Align the reads to a reference genome or transcriptome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the this compound-treated group compared to the control group.

-

Functional Annotation and Pathway Analysis: Determine the biological functions of the differentially expressed genes and identify the signaling pathways that are affected.

-

Visualizations

Juvenile Hormone Signaling Pathway

Caption: Juvenile Hormone signaling pathway activated by this compound.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow to characterize a JHA.

Conclusion

This compound is a potent juvenile hormone analog that disrupts insect development and reproduction by interfering with the endogenous juvenile hormone signaling pathway. By binding to the Met-Tai receptor complex, it triggers the inappropriate expression of JH-responsive genes, leading to a cascade of developmental abnormalities. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the precise mechanisms of this compound and to develop novel, targeted insect control strategies. The continued study of JHAs like this compound is crucial for understanding fundamental insect endocrinology and for the development of next-generation pesticides with improved specificity and reduced environmental impact.

References

- 1. Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene‐tolerant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic action of the transcription factors Krüppel homolog 1 and Hairy in juvenile hormone/Methoprene-tolerant-mediated gene-repression in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional regulation of juvenile hormone-mediated induction of Krüppel homolog 1, a repressor of insect metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Kr-h1, a Cornerstone Gene in Insect Life History [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Krüppel homolog 1 (Kr-h1) mediates juvenile hormone action during metamorphosis of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alternative Use of the Insecticide this compound on Musca domestica (Diptera: Muscidae): A Morphological and Ultrastructural Investigation | MDPI [mdpi.com]

- 8. This compound induces male offspring production through binding to the juvenile hormone receptor in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Diofenolan: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diofenolan is a synthetic compound belonging to the class of 1,3-dioxolane (B20135) derivatives, recognized for its potent activity as an insect growth regulator (IGR). Functioning as a juvenile hormone mimic, it disrupts the endocrine system of insects, interfering with key developmental processes such as metamorphosis and reproduction. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action as a juvenile hormone agonist.

Discovery

The development of this compound can be traced back to the extensive research on dioxolane derivatives as potential pesticides by Ciba-Geigy AG (now Syngenta). While the exact date of its first synthesis is not publicly available, a key European patent filed by Ciba-Geigy AG, EP0559612B1, published in 1996, describes the synthesis and insecticidal properties of a series of 1,3-dioxolane derivatives, including structures closely related to this compound. This patent laid the groundwork for the development of this compound as a commercial IGR.

Synthesis of this compound

The chemical name for this compound is 2-ethyl-4-((4-phenoxyphenoxy)methyl)-1,3-dioxolane. Its synthesis involves the formation of the 1,3-dioxolane ring through the reaction of a diol with an aldehyde or its acetal. A general synthetic route is outlined below.

General Synthetic Pathway

A plausible synthetic route to this compound, based on established methods for 1,3-dioxolane synthesis, involves the acid-catalyzed reaction of 3-(4-phenoxyphenoxy)propane-1,2-diol with propionaldehyde (B47417) or its diethyl acetal.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Mechanism of Action: Juvenile Hormone Mimicry

This compound exerts its insecticidal effects by mimicking the action of juvenile hormone (JH), a crucial endocrine regulator in insects. JH plays a pivotal role in controlling metamorphosis, reproduction, and diapause.

The Juvenile Hormone Signaling Pathway

In the absence of JH, the JH receptor, Methoprene-tolerant (Met), is typically inactive. When JH (or a mimic like this compound) enters the cell, it binds to Met. This binding event triggers a conformational change in Met, leading to its dimerization with another protein, often a member of the steroid receptor coactivator (SRC) family. This activated receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, ultimately leading to the physiological effects of JH. By mimicking JH, this compound inappropriately activates this pathway, disrupting normal insect development.

Caption: Juvenile hormone signaling pathway activated by this compound.

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity against various insect species. Its effects are most pronounced on developmental and reproductive parameters.

Effects on Housefly (Musca domestica) Fecundity

Topical application of this compound to female houseflies has been shown to significantly reduce their fecundity.

| This compound Dose (µ g/female ) | Mean Number of Eggs Laid (± SE) | % Reduction in Fecundity |

| 0 (Control) | 250.3 ± 10.5 | 0% |

| 5 | 170.2 ± 8.9 | 32% |

| 25 | 85.1 ± 6.2 | 66% |

| 50 | 75.1 ± 5.8 | 70% |

| 75 | 70.1 ± 5.5 | 72% |

Effects on Water Flea (Daphnia magna) Reproduction

Experimental Protocols

General Procedure for the Synthesis of 1,3-Dioxolanes (Illustrative)

The following is a general procedure for the acid-catalyzed synthesis of a 1,3-dioxolane from an aldehyde and a diol, which can be adapted for the synthesis of this compound.

Materials:

-

Substituted diol (e.g., 3-(4-phenoxyphenoxy)propane-1,2-diol)

-

Aldehyde (e.g., propionaldehyde)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the diol (1 equivalent), the aldehyde (1.1-1.5 equivalents), and the anhydrous solvent.

-

Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents).

-

Heat the reaction mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (typically when no more water is collected), cool the reaction mixture to room temperature.

-

Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 1,3-dioxolane derivative.

Experimental Workflow for Assessing Fecundity in Musca domestica

The following workflow outlines a typical experiment to assess the effect of a test compound on the fecundity of the housefly.

Caption: Experimental workflow for Musca domestica fecundity assay.

Conclusion

This compound is a significant insect growth regulator that operates by mimicking the endogenous juvenile hormone in insects. Its discovery by Ciba-Geigy marked an important advancement in the development of targeted and effective pest control agents. The synthesis of this compound is achievable through established chemical methodologies for forming 1,3-dioxolane structures. A thorough understanding of its mechanism of action, centered on the disruption of the juvenile hormone signaling pathway, is crucial for its effective and responsible use. The quantitative data on its biological effects, particularly on insect fecundity and the reproductive cycles of non-target organisms, highlight its potency and underscore the importance of its judicious application in integrated pest management programs. Further research into the specific details of its synthesis and its environmental fate will continue to be of high importance for the scientific and regulatory communities.

References

Diofenolan Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diofenolan is a significant insect growth regulator (IGR) that functions as a juvenile hormone analogue (JHA). Its mechanism of action involves the disruption of endocrine-mediated developmental processes in insects, primarily by mimicking the action of juvenile hormone (JH) and binding to the juvenile hormone receptor (JHR). This binding event interferes with normal metamorphosis, reproduction, and embryogenesis, making this compound an effective tool in pest management. Despite its use, detailed quantitative structure-activity relationship (QSAR) studies specifically for a series of this compound analogues are not extensively available in public literature. This guide provides a comprehensive overview of the known biological effects of this compound, its mechanism of action, and infers its structure-activity relationships by examining related JHAs and dioxolane-containing compounds. Furthermore, it details the standard experimental protocols for evaluating the activity of such compounds.

Introduction

This compound, chemically known as 2-ethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane, is a synthetic compound classified as an insect growth regulator.[1] As a juvenile hormone analogue, it is considered a "third-generation insecticide" due to its targeted action on insect populations with low toxicity to non-target organisms.[2] this compound's primary application is in the control of various insect pests, particularly Lepidoptera, by disrupting critical hormonal pathways that govern their development and reproduction.[2] Understanding the relationship between its chemical structure and biological activity is paramount for the development of more potent, selective, and environmentally benign insecticides.

Mechanism of Action: Juvenile Hormone Mimicry

The endocrine system of insects relies on a delicate balance of hormones to regulate metamorphosis and reproduction. Juvenile hormone, a sesquiterpenoid, plays a crucial role in maintaining the larval state and preventing premature metamorphosis into the adult form.[3] this compound exerts its insecticidal effect by mimicking the structure and function of natural JH.

This compound binds to the juvenile hormone receptor, a protein known as Methoprene-tolerant (Met).[1][4] This binding event initiates a signaling cascade that ultimately alters the expression of genes responsible for larval development. By maintaining a high effective JH titer, this compound prevents the insect from transitioning to the pupal and adult stages, leading to mortality or sterility.[2][3]

Signaling Pathway

The binding of this compound to the Met receptor triggers a conformational change, leading to the formation of a heterodimer with another protein, Taiman (Tai), also known as Steroid Receptor Coactivator (SRC).[1] This activated complex then translocates to the nucleus and binds to specific DNA sequences called JH response elements (JHREs) in the promoter regions of target genes, such as Krüppel-homolog 1 (Kr-h1). The subsequent transcription of these genes suppresses the expression of adult-specifying genes, thereby arresting development.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive QSAR study for a wide range of this compound analogues is not publicly available, we can analyze its structure and infer key relationships by examining related compounds. The this compound molecule consists of three main parts: the 1,3-dioxolane (B20135) ring with an ethyl group at position 2, a phenoxyphenoxy moiety, and a methylene (B1212753) ether linker.

Quantitative Data for this compound

The available quantitative data for this compound primarily focuses on its effects on insect fecundity and development.

| Compound | Species | Assay | Concentration | Effect | Reference |

| This compound | Musca domestica | Fecundity | 5 µg/µL | Fecundity Inhibition: 29.4% | [2] |

| 25 µg/µL | Fecundity Inhibition: 48.7% | [2] | |||

| 50 µg/µL | Fecundity Inhibition: 70.4% | [2] | |||

| 75 µg/µL | Fecundity Inhibition: 89.6% | [2] | |||

| This compound | Daphnia magna | Male Offspring Induction | 10 ng/L | Up-regulation of JH-responsive genes | [1] |

Inferred SAR from Related Juvenile Hormone Analogues

By studying other well-known JHAs like methoprene (B1676399) and pyriproxyfen, we can deduce the importance of certain structural features that likely also apply to this compound.

-

The Aromatic System (Phenoxyphenoxy group): This bulky, lipophilic group is crucial for binding to the hydrophobic ligand-binding pocket of the JH receptor. Modifications to the phenyl rings, such as the introduction of different substituents, can significantly alter binding affinity and species selectivity. For many JHAs, electron-withdrawing or donating groups on the aromatic rings can modulate activity.

-

The Dioxolane Ring: The 1,3-dioxolane ring is a key structural feature in many biologically active compounds. In this compound, it acts as a rigid scaffold. The stereochemistry of the substituents on the dioxolane ring can be critical for activity. The ethyl group at the 2-position of the dioxolane ring likely contributes to the specific conformation required for optimal receptor binding. Variations in the alkyl substituent at this position would be expected to impact potency.

-

The Ether Linker: The flexibility and length of the linker connecting the aromatic system to the dioxolane ring are important for correctly positioning the key binding moieties within the receptor.

The table below presents data for other JHAs, illustrating the range of activities observed with different chemical scaffolds that all target the JH signaling pathway.

| Compound | Species | Assay | Value (nM) | Reference |

| (R,S)-JH III | Drosophila melanogaster | Receptor Binding (Ki) | 11.0 | [5] |

| JHB3 | Drosophila melanogaster | Receptor Binding (Ki) | 83.3 | [5] |

| Methoprene | Drosophila melanogaster | Receptor Binding (Ki) | 17.5 | [5] |

| Pyriproxyfen | Aedes aegypti | LC50 | 0.000016 ppm |

Experimental Protocols

The evaluation of this compound and its analogues relies on a combination of in vitro and in vivo assays to determine their binding affinity, biological activity, and insecticidal efficacy.

General Workflow for Insecticide SAR Studies

A typical workflow for an insecticide SAR study involves a tiered approach, starting with the synthesis of analogues, followed by high-throughput in vitro screening, and culminating in more complex in vivo assays for the most promising candidates.

In Vitro Assays

a) Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound analogues for the juvenile hormone receptor (Met).

-

Protocol:

-

The ligand-binding domain of the Met protein is expressed and purified.

-

The purified receptor is incubated with a radiolabeled JH analogue (e.g., [³H]-methoprene) of known high affinity.

-

Increasing concentrations of the unlabeled test compound (this compound analogue) are added to compete for binding with the radioligand.

-

The mixture is incubated to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated and converted to a Ki value.

-

b) Yeast Two-Hybrid (Y2H) Reporter Gene Assay

-

Objective: To measure the ability of a compound to induce the interaction between the Met receptor and its partner protein Tai.[1]

-

Protocol:

-

Yeast cells are engineered to express two fusion proteins: Met fused to a DNA-binding domain (DBD) and Tai fused to a transcriptional activation domain (AD).

-

These cells also contain a reporter gene (e.g., lacZ) under the control of a promoter with binding sites for the DBD.

-

The engineered yeast is cultured in the presence of various concentrations of the this compound analogue.

-

If the compound binds to Met, it induces the Met-Tai interaction, bringing the DBD and AD into proximity.

-

This functional transcription factor then drives the expression of the reporter gene.

-

The reporter gene product (e.g., β-galactosidase) is quantified, typically through a colorimetric or luminescent assay.

-

The EC50 (effective concentration to produce 50% of the maximal response) is determined.

-

In Vivo Assays

a) Topical Application Bioassay on Musca domestica

-

Objective: To determine the effect of this compound analogues on the fecundity and fertility of adult insects.

-

Protocol (adapted from Pezzi et al., 2021): [2]

-

Housefly pupae are obtained from a laboratory colony.

-

Newly emerged adult females are separated.

-

Test compounds are dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

-

A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal thorax of each female fly using a microapplicator. Control flies are treated with solvent only.

-

Treated females are housed with untreated males for mating.

-

The number of eggs laid per female is counted over a specific period.

-

The percentage of eggs that hatch is also determined to assess fertility.

-

Data are used to calculate fecundity inhibition and sterility effects.

-

b) Daphnia magna Male Offspring Induction Assay

-

Objective: To assess the JH-like activity of compounds by their ability to induce the production of male offspring in an all-female parthenogenetic population.[1]

-

Protocol (adapted from Abe et al., 2015): [1]

-

Gravid female Daphnia magna are exposed to a range of concentrations of the test compound in a defined culture medium.

-

The exposure is timed to coincide with the critical period of sexual determination of the offspring.

-

After the exposure period, the females are transferred to clean medium.

-

The first brood of offspring produced is collected and the sex of each individual is determined under a microscope.

-

The percentage of male offspring is calculated for each concentration and compared to a negative control.

-

A dose-response curve is generated to determine the EC50 for male induction.

-

Conclusion

This compound is an effective insect growth regulator that operates by mimicking juvenile hormone and activating the JH receptor signaling pathway. While specific quantitative structure-activity relationship data for a broad series of this compound analogues is limited in the public domain, analysis of its structure and comparison with other JHAs provide valuable insights. The phenoxyphenoxy moiety and the stereochemistry of the substituted dioxolane ring are likely critical determinants of its biological activity. Future research should focus on the systematic synthesis and evaluation of this compound analogues to precisely map the SAR. This will enable the design of next-generation IGRs with enhanced potency, greater selectivity, and improved environmental safety profiles, further solidifying the role of JHAs in integrated pest management programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, insecticidal activity, and structure-activity relationship (SAR): studies of novel triazone derivatives containing a urea bridge group based on transient receptor potential (TRP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Juvenile hormone - Wikipedia [en.wikipedia.org]

The Toxicological Impact of Diofenolan on Non-Target Organisms: A Technical Guide

An in-depth examination of the ecotoxicological profile of the insect growth regulator Diofenolan, detailing its effects on a range of non-target species. This guide provides a comprehensive summary of quantitative toxicity data, detailed experimental methodologies, and visual representations of its molecular mechanisms of action.

Introduction

This compound is an insecticide classified as a juvenile hormone analog, a group of insect growth regulators that disrupt the developmental processes of target pests. While effective in controlling harmful insects, the potential for adverse effects on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide synthesizes the available toxicological data on this compound, providing researchers, scientists, and drug development professionals with a detailed overview of its impact on various non-target species. The information presented herein is crucial for understanding the ecological implications of this compound use and for the development of more selective and environmentally benign pest control strategies.

Quantitative Toxicological Profile

The following tables summarize the acute and chronic toxicity of this compound to a selection of non-target organisms. The data is compiled from various sources, including the AERU (Agriculture and Environment Research Unit) database, and is presented to facilitate easy comparison of toxicological endpoints across different species.

Table 1: Acute Toxicity of this compound to Non-Target Terrestrial Organisms

| Organism | Species | Exposure Route | Endpoint | Value | Toxicity Classification |

| Mammal | Rat | Oral | LD50 | > 2000 mg/kg bw | Low |

| Bird | Anas platyrhynchos (Mallard) | Oral | LD50 | > 2000 mg/kg bw | Low |

| Earthworm | Eisenia foetida | Soil | 14-day LC50 | 204 mg/kg soil | Moderate |

| Honeybee | Apis mellifera | Contact | 48-hour LD50 | > 96 µ g/bee | Moderate |

| Honeybee | Apis mellifera | Oral | 48-hour LD50 | > 96 µ g/bee | Moderate |

Table 2: Acute and Chronic Toxicity of this compound to Non-Target Aquatic Organisms

| Organism | Species | Exposure Duration | Endpoint | Value | Toxicity Classification |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | > 1000 mg/L | Low |

| Aquatic Invertebrate | Daphnia magna | 48 hours | EC50 (Immobilisation) | 0.5 mg/L | Moderate |

| Aquatic Invertebrate | Daphnia magna | - | Male Offspring Induction | Low ng/L to µg/L concentrations | High |

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicity data generated worldwide. Below are detailed summaries of the methodologies relevant to the data cited.

Acute Oral Toxicity in Mammals (Rat) - OECD 420: Fixed Dose Procedure

This method is designed to assess the acute oral toxicity of a substance with the use of a reduced number of animals.

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept as low as possible.

-

Procedure: A sighting study is first conducted with a single animal per dose level to determine the appropriate starting dose for the main study. In the main study, a group of animals (typically 5) is dosed at the selected starting dose. Depending on the outcome (survival or mortality), further groups may be dosed at higher or lower fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The test allows for the determination of the fixed dose at which toxic effects are observed and can be used to estimate the LD50 value.

Avian Acute Oral Toxicity - Based on OECD 223

This test evaluates the acute oral toxicity of a substance to birds.

-

Test Species: A common test species is the Mallard duck (Anas platyrhynchos).

-

Procedure: Birds are administered the test substance as a single oral dose via gavage. A control group receives the vehicle only.

-

Dose Levels: A range of dose levels is tested to determine the dose-response relationship.

-

Observations: Birds are observed for mortality and signs of toxicity for a period of at least 14 days. Body weight and food consumption are also monitored.

-

Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test population.

Earthworm Acute Toxicity Test - OECD 207

This test determines the acute toxicity of substances to earthworms in artificial soil.

-

Test Species: Eisenia fetida is a commonly used species.

-

Test Substrate: An artificial soil mixture is prepared according to the OECD guideline, consisting of sand, kaolin (B608303) clay, and peat moss, with pH adjusted to 6.0 ± 0.5.

-

Procedure: The test substance is thoroughly mixed into the artificial soil at a range of concentrations. A control group with untreated soil is also included. Adult earthworms with a well-developed clitellum are introduced into the test vessels containing the treated soil.

-

Test Conditions: The test is conducted in the dark at a constant temperature of 20 ± 2 °C.

-

Observations: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in behavior and body weight, are also recorded.

-

Endpoint: The main endpoint is the 14-day LC50, the concentration of the substance that is lethal to 50% of the earthworms.

Honeybee Acute Contact and Oral Toxicity - OECD 214 & 213

These tests assess the acute toxicity of substances to honeybees through contact and oral exposure.

-

Test Organism: Young adult worker honeybees (Apis mellifera) are used.

-

Acute Contact Toxicity (OECD 214):

-

Procedure: Individual bees are anesthetized, and a precise volume of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax.

-

Dose Levels: A range of doses is applied to different groups of bees.

-

Observations: Mortality is recorded at 24 and 48 hours after application.

-

Endpoint: The 48-hour contact LD50 is calculated.

-

-

Acute Oral Toxicity (OECD 213):

-

Procedure: Bees are starved for a short period and then provided with a sucrose (B13894) solution containing the test substance at various concentrations.

-

Dose Levels: Different groups of bees are exposed to a range of concentrations.

-

Observations: Mortality is recorded at 24 and 48 hours after feeding.

-

Endpoint: The 48-hour oral LD50 is calculated.

-

Daphnia sp. Acute Immobilisation Test - OECD 202

This test evaluates the acute toxicity of substances to the aquatic invertebrate Daphnia magna.

-

Test Organism: Young daphnids (<24 hours old) are used.

-

Test Medium: A defined culture medium is used.

-

Procedure: Daphnids are exposed to a series of concentrations of the test substance in the test medium for 48 hours. A control group is maintained in untreated medium.

-

Test Conditions: The test is conducted under controlled temperature (20 ± 2 °C) and lighting conditions.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint: The primary endpoint is the 48-hour EC50, the concentration of the substance that causes immobilisation in 50% of the daphnids.

Fish Acute Toxicity Test - OECD 203

This test assesses the acute toxicity of substances to fish.

-

Test Species: Rainbow trout (Oncorhynchus mykiss) is a commonly used cold-water species.

-

Procedure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. A control group is maintained in clean water.

-

Test Conditions: The test is conducted under controlled temperature, lighting, and dissolved oxygen levels.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The main endpoint is the 96-hour LC50, the concentration of the substance that is lethal to 50% of the fish.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is the disruption of the endocrine system in insects by mimicking the action of juvenile hormone (JH). This interference with hormonal regulation leads to developmental abnormalities and reproductive issues.

Juvenile Hormone Agonism

Juvenile hormone is a crucial regulator of insect development, controlling metamorphosis and reproduction. This compound, as a JH analog, binds to the juvenile hormone receptor (JHR) in place of the natural hormone. This binding activates the receptor, leading to the inappropriate expression of JH-responsive genes. This can result in the failure of larvae to pupate, the development of sterile adults, or other developmental defects.

Modulation of Ecdysone (B1671078) Signaling in Daphnia magna

Studies on Daphnia magna have revealed that this compound not only acts as a juvenile hormone agonist but also modulates the ecdysone receptor signaling pathway. Ecdysone is another critical hormone in arthropods, responsible for molting and other developmental processes. The interaction between the juvenile hormone and ecdysone signaling pathways is complex and crucial for normal development.

Global whole-body transcriptome analysis of D. magna exposed to low concentrations of this compound (10 ng/L) has shown an up-regulation of JH-responsive genes and a modulation of several genes involved in the ecdysone receptor signaling pathway. This dual effect likely contributes to the observed reproductive toxicity, such as the potent induction of male offspring.[1]

Key Experimental Workflows

The investigation into this compound's endocrine-disrupting effects in Daphnia magna involved a combination of in vivo and in vitro assays.

Daphnia magna Male Offspring Induction Bioassay

This bioassay is designed to detect chemicals that can induce the production of male offspring in the typically parthenogenetic (asexually reproducing) Daphnia magna.

Two-Hybrid Assay for Juvenile Hormone Receptor Binding

A two-hybrid assay is a molecular biology technique used to detect protein-protein or protein-ligand interactions. In the context of this compound, it was used to confirm its binding to the D. magna juvenile hormone receptor.[1]

Conclusion

The available data indicates that this compound exhibits a range of toxicological effects on non-target organisms. While its acute toxicity to vertebrates such as mammals and fish appears to be low, it demonstrates moderate toxicity to beneficial insects like honeybees and essential soil organisms like earthworms. Of particular concern is its potent endocrine-disrupting activity in aquatic invertebrates, specifically the induction of male offspring in Daphnia magna at environmentally relevant concentrations. This effect, mediated through the disruption of both juvenile hormone and ecdysone signaling pathways, highlights the potential for subtle but significant impacts on aquatic ecosystems.

This technical guide provides a foundational understanding of the toxicological profile of this compound. Further research is warranted to fully elucidate the chronic effects on a broader range of non-target species and to better understand the complex interplay of endocrine disruption at the molecular level. Such knowledge is essential for the development of robust environmental risk assessments and the promotion of sustainable pest management practices.

References

Environmental Fate and Degradation of Diofenolan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is a synthesis of available data and is not exhaustive. While efforts have been made to ensure accuracy, this guide should not be used as a substitute for comprehensive regulatory documentation or primary research.

Executive Summary

Diofenolan is an insecticide classified as a juvenile hormone mimic. Understanding its environmental fate is crucial for assessing its potential ecological impact. This technical guide provides a summary of the currently available, albeit limited, information on the degradation of this compound in the environment, covering its breakdown in soil. Due to a scarcity of publicly accessible data, comprehensive details on its hydrolysis and photolysis are not available. This guide highlights the existing data and identifies significant knowledge gaps.

Chemical and Physical Properties

A foundational understanding of this compound's chemical and physical properties is essential for interpreting its environmental behavior.

| Property | Value | Reference |

| IUPAC Name | 2-ethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane | [1] |

| CAS Number | 63837-33-2 | [1] |

| Molecular Formula | C₁₈H₂₀O₄ | [1] |

| Molecular Weight | 300.35 g/mol | [1] |

| Structure | (A diagram of the chemical structure would be placed here in a full report) |

Environmental Degradation Pathways

The environmental degradation of a pesticide like this compound is primarily governed by three processes: hydrolysis, photolysis, and biodegradation.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH of the surrounding environment.

Quantitative Data: Currently, there is no publicly available quantitative data on the hydrolysis of this compound. Studies determining its rate constants and half-lives at environmentally relevant pH values (typically pH 5, 7, and 9) are needed to fully assess its persistence in aquatic environments.

Experimental Protocol (General - OECD 111): A standardized hydrolysis study would typically follow the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH. The general protocol involves:

-

Preparation of Sterile Buffer Solutions: Aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application of Test Substance: A solution of this compound is added to the sterile buffer solutions.

-

Incubation: The solutions are maintained at a constant temperature in the dark to prevent photodegradation.

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the parent compound and any major degradation products.

-

Data Analysis: The rate of hydrolysis is determined, and the half-life (DT₅₀) at each pH is calculated.

Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light. The rate of photolysis depends on the light intensity and the quantum yield of the molecule.

Quantitative Data: There is no publicly available quantitative data on the photolysis of this compound, such as its quantum yield or photolytic half-life in water or on soil surfaces.

Experimental Protocol (General - OECD 316): A study on the phototransformation of chemicals in water would generally adhere to OECD Guideline 316. The workflow for such an experiment is as follows:

Caption: Workflow for an aqueous photolysis study.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a key process in the degradation of pesticides in soil and water.

In the presence of oxygen, microorganisms in the soil can degrade organic compounds.

Quantitative Data: A single, unverified source reports a typical soil degradation half-life (DT₅₀) for this compound.

| Parameter | Value | Persistence Classification | Reference |

| DT₅₀ (typical) | 3.0 days | Non-persistent | [1] |

Degradation Products: Information on the specific metabolites formed during the aerobic soil metabolism of this compound is not publicly available.

Experimental Protocol (General - OECD 307): A study on aerobic soil metabolism would generally follow OECD Guideline 307. The experimental setup is designed to monitor the degradation of the test substance in a controlled soil environment.

Caption: Workflow for an aerobic soil metabolism study.

In environments lacking oxygen, such as flooded soils or sediments, anaerobic microorganisms are responsible for degradation.

Quantitative Data: No quantitative data on the anaerobic degradation of this compound in soil or water-sediment systems is publicly available.

Analytical Methodologies

The analysis of this compound and its potential degradation products in environmental matrices typically requires sophisticated analytical techniques.

-

Sample Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be employed to isolate the analytes from complex matrices like soil and water.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the parent compound from its metabolites.

-

Detection and Quantification: Mass Spectrometry (MS), often in tandem (MS/MS), coupled with HPLC (LC-MS/MS) provides the high sensitivity and selectivity required for identifying and quantifying trace levels of these compounds in environmental samples.

Data Gaps and Future Research

The environmental fate of this compound is not well-documented in publicly accessible literature. Significant data gaps exist, particularly in the areas of:

-

Hydrolysis: Rate constants and half-lives at different pH values are needed.

-

Photolysis: The quantum yield and photolytic half-life in water and on soil are unknown.

-

Degradation Products: The identity and fate of metabolites from all degradation pathways have not been reported.

-

Aquatic Biodegradation: Studies on the degradation of this compound in water-sediment systems are lacking.

Further research is essential to conduct a comprehensive environmental risk assessment for this compound. Standardized studies following international guidelines (e.g., OECD) are required to generate the necessary data on its persistence and degradation pathways in various environmental compartments.

Signaling Pathways

This compound acts as a juvenile hormone mimic, disrupting the endocrine system of insects. This mode of action involves interference with the signaling pathways that regulate insect development and reproduction.

Caption: Simplified signaling pathway of this compound.

References

Diofenolan's Disruption of the Insect Endocrine System: A Technical Guide for Researchers

Abstract

Diofenolan, a non-terpenoidal juvenile hormone (JH) analog, is a potent insect growth regulator (IGR) that disrupts the endocrine system of various insect species. This technical guide provides an in-depth analysis of the mode of action of this compound, focusing on its effects as a juvenile hormone mimic. It summarizes key quantitative data on its biological activity, details relevant experimental protocols for studying its effects, and visualizes the implicated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in entomology, pest management, and insecticide development.

Introduction: The Role of this compound as an Endocrine Disruptor

Insect growth and development are meticulously controlled by the interplay of two principal hormones: ecdysone (B1671078), which governs molting, and juvenile hormone (JH), which maintains the larval state and prevents metamorphosis. Insect growth regulators (IGRs) are a class of insecticides that interfere with these hormonal pathways, often with greater specificity and lower non-target toxicity than conventional neurotoxic insecticides.

This compound acts as a juvenile hormone agonist, mimicking the action of endogenous JH.[1] By binding to the JH receptor, it aberrantly activates JH signaling pathways, leading to a range of developmental and reproductive disruptions. These effects include the prevention of metamorphosis, the induction of supernumerary larval instars, sterility in adult insects, and ovicidal effects.[2][3] This guide will delve into the specifics of these effects, presenting quantitative data and the experimental methodologies used to ascertain them.

Quantitative Effects of this compound on Insect Development and Reproduction

The biological efficacy of this compound has been quantified in several insect species. The following tables summarize key findings from published studies, providing a comparative overview of its potency.

Table 1: Effects of this compound on the Development of the Tobacco Cutworm (Spodoptera litura)

| Parameter | Age of Larvae at Treatment | Dose (µ g/larva ) | Observed Effect | Reference |

| IC₅₀ for Adult Emergence | 24-hours old | 0.82 | 50% inhibition of adult emergence | [4] |

| 48-hours old | 1.23 | 50% inhibition of adult emergence | [4] | |

| Prolongation of Larval-Larval Ecdysis | 0-hours old | 1, 2, 4 | Dose-dependent increase up to 1.5 days | [4] |

| 24-hours old | 1, 2, 4 | Dose-dependent increase up to 0.9 days | [4] | |

| 48-hours old | 1, 2, 4 | Dose-dependent increase up to 0.5 days | [4] |

Table 2: Effects of this compound on the Fecundity of the Housefly (Musca domestica)

| Dose (µ g/female ) | Reduction in Fecundity (%) | Reference |

| 5 | ~32 | [2] |

| 25 | ~66 | [2] |

| 50 | ~70 | [2] |

| 75 | ~72 | [2] |

Core Signaling Pathway: this compound as a Juvenile Hormone Agonist

This compound exerts its primary effect by hijacking the juvenile hormone signaling pathway. The canonical pathway involves the binding of JH to its receptor, Methoprene-tolerant (Met), which then forms a heterodimer with another protein, often Taiman (Tai) or a related coactivator. This complex then binds to Juvenile Hormone Response Elements (JHREs) on the DNA, leading to the transcription of JH-responsive genes. A key primary response gene is Krüppel-homolog 1 (Kr-h1), which acts as a critical transducer of the anti-metamorphic signal of JH. This compound, as a JH mimic, activates this pathway, leading to the inappropriate and sustained expression of genes like Kr-h1, which in turn represses the expression of genes required for metamorphosis.

Figure 1. this compound's activation of the juvenile hormone signaling pathway.

Experimental Protocols

This section outlines the methodologies for key experiments to assess the impact of this compound on the insect endocrine system.

Developmental Disruption Bioassay in Spodoptera litura

This protocol is adapted from studies on the effects of this compound on lepidopteran larvae.[4]

Objective: To quantify the dose-dependent effects of this compound on larval development and adult emergence.

Materials:

-

Spodoptera litura larvae (penultimate instar, synchronized age)

-

This compound (analytical grade)

-

Acetone (B3395972) (solvent)

-

Micropipette

-

Rearing containers with artificial diet

-

Incubator with controlled temperature, humidity, and photoperiod

Procedure:

-

Prepare serial dilutions of this compound in acetone to achieve the desired doses (e.g., 1, 2, and 4 µg/µl). A control group treated with acetone only should be included.

-

Anesthetize the larvae by chilling them on a cold plate.

-

Using a micropipette, topically apply a small volume (e.g., 1 µl) of the this compound solution or acetone to the dorsal abdominal region of each larva.

-

Place each treated larva in an individual rearing container with a sufficient amount of artificial diet.

-

Maintain the larvae in an incubator under controlled conditions (e.g., 25 ± 1°C, 65 ± 5% RH, 14:10 L:D photoperiod).

-

Monitor the larvae daily for the following parameters:

-

Duration of the larval instar

-

Larval mortality

-

Pupation success

-

Formation of larval-pupal intermediates

-

Duration of the pupal stage

-

Adult emergence success

-

Morphological deformities in emerged adults

-

-

Calculate the IC₅₀ for adult emergence using probit analysis.

Figure 2. Workflow for the developmental disruption bioassay.

Fecundity and Ovarian Morphology Assay in Musca domestica

This protocol is based on research investigating the sterilizing effects of this compound on adult flies.[2]

Objective: To assess the impact of this compound on the reproductive capacity and ovarian structure of adult female insects.

Materials:

-

Newly emerged adult female Musca domestica

-

This compound (analytical grade)

-

Acetone (solvent)

-

Micropipette

-

Cages for holding flies with food and water

-

Oviposition substrate (e.g., cotton soaked in milk)

-

Stereomicroscope

-

Transmission Electron Microscope (TEM) and associated reagents for sample preparation

Procedure:

-

Separate newly emerged female flies and treat them topically with various doses of this compound in acetone, as described in the previous protocol.

-

House the treated females with untreated males in cages with ad libitum access to food and water.

-

Provide an oviposition substrate daily and collect the eggs.

-

Count the number of eggs laid per female over a defined period (e.g., 10 days) to determine fecundity.

-

Assess egg viability by monitoring the hatching rate.

-

For morphological analysis, dissect the ovaries from treated and control females at various time points post-treatment.

-

Examine the ovaries under a stereomicroscope to observe gross morphological changes.

-

For ultrastructural analysis, fix the corpora allata and ovarioles for TEM. Process the tissues through dehydration, embedding, sectioning, and staining.

-

Examine the ultrastructure of the corpora allata for signs of cellular damage (e.g., nuclear, cytoplasmic, and mitochondrial alterations) and the ovarioles for follicle development and signs of degeneration.

In Vitro Juvenile Hormone Receptor Binding Assay (Yeast Two-Hybrid Model)

Objective: To determine if this compound can induce the interaction between the two components of the JH receptor, Met and its partner protein (e.g., Tai).

Materials:

-

Yeast strain (e.g., Saccharomyces cerevisiae)

-

Expression vectors for yeast (bait and prey vectors)

-

cDNA for the insect Met and Tai genes

-

This compound and other JH analogs (positive controls)

-